molecular formula H4Sn B1208499 Stannane CAS No. 2406-52-2

Stannane

Cat. No.: B1208499
CAS No.: 2406-52-2
M. Wt: 122.74 g/mol
InChI Key: KXCAEQNNTZANTK-UHFFFAOYSA-N
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Description

Stannane is a mononuclear parent hydride and a tin hydride.

Scientific Research Applications

Chemical Synthesis

Stannane is widely utilized in organic synthesis, particularly as a reagent in various reactions. Its derivatives, such as trimethylstannyl and tributyltin compounds, serve as important intermediates in the formation of complex organic molecules.

Stannylative Substitution Reactions

Recent advancements have highlighted the use of stannylpotassium reagents generated from silylstannanes for stannylative substitution of aryl halides. This method allows for the straightforward synthesis of arylstannanes without the need for transition metals, showcasing the enhanced reactivity of these stannyl reagents compared to traditional organolithium or Grignard reagents .

SRN1 Mechanism

The SRN1 (Substitution Nucleophilic Unimolecular) mechanism has proven effective in utilizing stannanes for synthesizing triorganylstannyl aromatic compounds. This method allows for milder reaction conditions and higher selectivity, making it a powerful tool in synthetic organic chemistry .

Materials Science

This compound derivatives play a crucial role in the development of advanced materials, particularly in the field of nanotechnology.

Stanene: A Novel 2D Material

Stanene, a two-dimensional material composed of a monolayer of tin atoms, has emerged as a promising candidate for applications in electronics due to its unique electronic properties. It exhibits characteristics such as topological superconductivity and quantum spin Hall effects, which could lead to advancements in room-temperature electronics and efficient thermoelectric devices .

Coatings and Polymers

This compound compounds are also employed in the production of coatings and polymers. For instance, dioctylbis[(1-oxoneodecyl)oxy]this compound is used to enhance the durability and performance of industrial materials. The compound's ability to undergo various chemical reactions makes it versatile for modifying material properties.

Biological Applications

Research is ongoing to explore the potential biological activities of this compound compounds. Their interactions with biomolecules may lead to therapeutic applications.

Antimicrobial Properties

Certain this compound derivatives have shown promise as antimicrobial agents. Their ability to interact with cellular targets suggests potential uses in medical applications, including drug development .

Catalytic Activity

Stannanes are being studied for their catalytic properties in biological systems, potentially influencing enzyme activity and metabolic pathways.

Comparative Overview

To provide a clearer understanding of this compound's applications compared to similar compounds, the following table summarizes key features:

Compound TypeKey FeaturesApplications
This compoundHighly reactive organotin compoundOrganic synthesis, materials science
Dioctyltin dilaurateSimilar structure with different ester groupsCatalysis, polymer production
Trimethylstannyl compoundsVersatile nucleophilesSRN1 reactions, synthesis of complex molecules
Stanene2D material with unique electronic propertiesElectronics, thermoelectric devices

Properties

CAS No.

2406-52-2

Molecular Formula

H4Sn

Molecular Weight

122.74 g/mol

IUPAC Name

stannane

InChI

InChI=1S/Sn.4H

InChI Key

KXCAEQNNTZANTK-UHFFFAOYSA-N

SMILES

[SnH4]

Canonical SMILES

[SnH4]

Synonyms

stannane
tin tetrahydride

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stannane

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